![molecular formula C20H23NO B14503073 1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one CAS No. 62796-69-4](/img/structure/B14503073.png)
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a naphthylamino group attached to a bicycloheptane framework, which is further substituted with three methyl groups. The compound’s molecular formula is C21H23NO, and it has a molecular weight of 305.42 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with naphthylamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The naphthylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Borneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Isoborneol: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Uniqueness
1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one is unique due to the presence of the naphthylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds like camphor and borneol, which lack this functional group and therefore exhibit different reactivity and applications .
属性
CAS 编号 |
62796-69-4 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC 名称 |
1,7,7-trimethyl-3-(naphthalen-1-ylamino)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C20H23NO/c1-19(2)15-11-12-20(19,3)18(22)17(15)21-16-10-6-8-13-7-4-5-9-14(13)16/h4-10,15,17,21H,11-12H2,1-3H3 |
InChI 键 |
KWZITZVOFVMIPC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)C2NC3=CC=CC4=CC=CC=C43)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


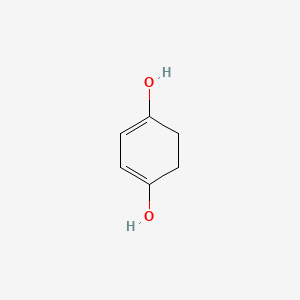
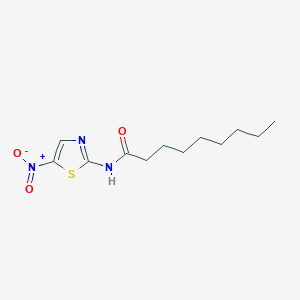
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
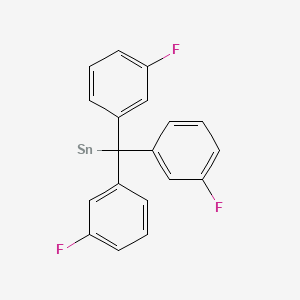


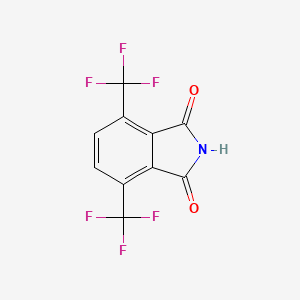
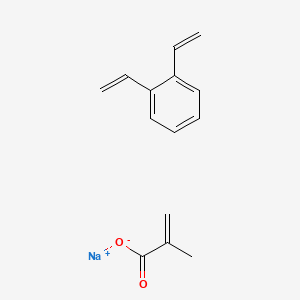
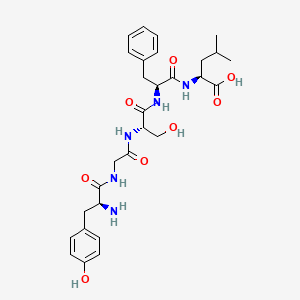
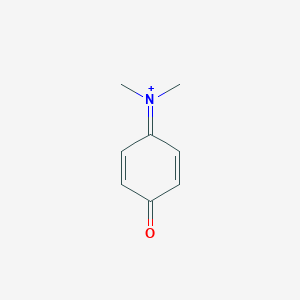
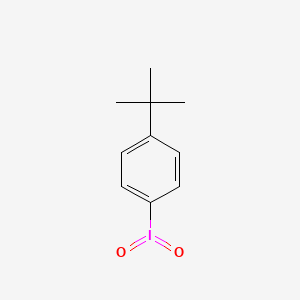
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

